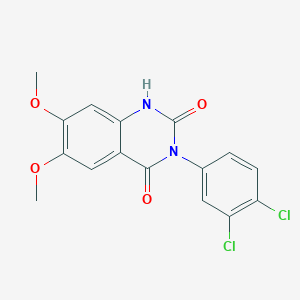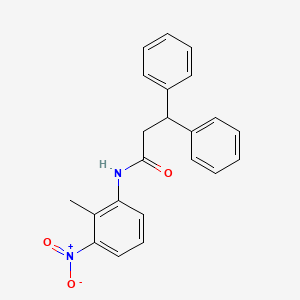
N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide, also known as CIQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CIQ belongs to the class of compounds known as furan-2-carboxamides and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain management. In cancer research, N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. Inflammation is another area where N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide has been studied, with research suggesting that it may have anti-inflammatory properties. Additionally, N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide has been shown to have analgesic effects in animal models, making it a potential candidate for pain management therapies.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide is not fully understood, but it is believed to modulate the activity of certain enzymes and receptors in the body. Specifically, N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. Additionally, N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide has been shown to modulate the activity of certain receptors in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide have been studied in animal models, with research suggesting that it may have anti-inflammatory, analgesic, and anti-tumor properties. Specifically, N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which contribute to inflammation and pain. Additionally, N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide in lab experiments is that it has been shown to have low toxicity and is well-tolerated in animal models. Additionally, the synthesis of N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide is well-established, making it readily available for research purposes. However, one limitation of using N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, more research is needed to determine the optimal dosage and administration route for N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide in different experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide, including further studies on its mechanism of action, optimization of its synthesis process, and exploration of its potential therapeutic applications. Specifically, more research is needed to determine the optimal dosage and administration route for N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide in different experimental settings. Additionally, further studies are needed to determine the safety and efficacy of N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide in human clinical trials. Finally, more research is needed to explore the potential use of N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)-2-furamide in combination with other therapeutic agents for the treatment of cancer, inflammation, and pain.
Propiedades
IUPAC Name |
N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClIN2O4/c18-13-9-11(19)4-5-14(13)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBXRDWNNNESMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClIN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[3-(2-furyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3741568.png)
![5-(3-chlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B3741569.png)
![N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-2-methoxybenzamide](/img/structure/B3741584.png)
![2-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3741588.png)


![3-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B3741598.png)

![4-bromo-2-{[4-(1-naphthylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3741605.png)
![3-(5-bromo-2-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B3741613.png)
![N-1,3-benzodioxol-5-yl-2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3741616.png)
![N-(2-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3741632.png)
![1-(3-chlorophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B3741636.png)
